molecular formula C18H16O6 B1211046 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone CAS No. 94035-92-4

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

Cat. No.: B1211046
CAS No.: 94035-92-4
M. Wt: 328.3 g/mol
InChI Key: ILVWILGGEJGRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone was first isolated in the late 20th century during phytochemical investigations of medicinal plants in the Rubiaceae family. Initial reports identified it as a constituent of Damnacanthus subspinosus Hand-Mazz. roots, where it was named 8-hydroxysubspinosin . Structural elucidation in the 1980s confirmed its anthraquinone backbone and unique substitution pattern, distinguishing it from simpler hydroxylated derivatives like emodin or alizarin . The compound gained attention for its antitumor properties, with early pharmacological studies in the 1990s demonstrating inhibitory effects against leukemia P388 cells at concentrations as low as 1 mg/mL .

Classification Within Anthraquinone Derivatives

This compound belongs to the oxygenated anthraquinone subclass, characterized by hydroxyl (-OH), methoxy (-OCH₃), and ethoxymethyl (-CH₂OCH₂CH₃) substituents. Its structural features place it within the emodin-type anthraquinones , albeit with distinct modifications:

  • Positional substitution : Hydroxyl groups at C-3 and C-8, methoxy at C-1, and ethoxymethyl at C-2 .
  • Biosynthetic relationship : Likely derived from acetate-malonate pathways common to fungal and plant anthraquinones, with subsequent O-methylation and etherification steps .
Feature This compound Emodin
Core structure 9,10-Anthraquinone 9,10-Anthraquinone
C-1 substituent Methoxy (-OCH₃) Hydroxyl (-OH)
C-2 substituent Ethoxymethyl (-CH₂OCH₂CH₃) Methyl (-CH₃)
C-3 substituent Hydroxyl (-OH) Hydroxyl (-OH)
C-8 substituent Hydroxyl (-OH) Hydroxyl (-OH)

Nomenclature and Synonyms

The compound’s systematic IUPAC name is 3-(ethoxymethyl)-2,8-dihydroxy-1-methoxy-9,10-anthraquinone . Commonly used synonyms include:

  • 8-Hydroxysubspinosin
  • 2,8-Dihydroxy-3-ethoxymethyl-1-methoxyanthraquinone
  • CAS 80557-10-4

Its structure was unambiguously confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), with key spectral data including:

  • ¹H NMR : δ 12.45 (s, 1H, C-8 OH), 11.92 (s, 1H, C-3 OH), 4.52 (s, 2H, CH₂OCH₂CH₃) .
  • ¹³C NMR : δ 182.1 (C-9), 181.8 (C-10), 161.2 (C-1 OCH₃) .

Significance in Natural Product Chemistry

This anthraquinone exemplifies the structural diversity achievable through plant secondary metabolism. Its ethoxymethyl group is rare among natural anthraquinones, suggesting specialized enzymatic activity in Damnacanthus species . Studies highlight its role as a chemotaxonomic marker for distinguishing Rubiaceae subspecies and its potential as a lead compound for anticancer drug development due to its selective cytotoxicity . Additionally, its synthesis from 4-acetoxy-3-bromophthalide and dimethoxytoluene in a 9-step process underscores advances in organic methodology for complex natural product assembly .

Continued in subsequent sections...

Properties

IUPAC Name

2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWILGGEJGRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50916607
Record name 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94035-92-4
Record name 8-Hydroxydamnacanthol-omega-ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Condensation and Cyclization

The synthesis begins with a Friedel-Crafts acylation between 4-acetoxy-3-bromophthalide (I) and dimethoxytoluene (II) in the presence of a Lewis acid catalyst, such as aluminum chloride. This step forms a bicyclic intermediate, which undergoes cyclization to generate the anthraquinone backbone. Bromine at the 3-position of the phthalide precursor ensures subsequent functionalization at the desired site.

Introduction of the Ethoxymethyl Group

Following deprotection of the acetyl group, the hydroxymethyl intermediate is subjected to alkylation with ethyl bromide in a polar aprotic solvent (e.g., dimethylformamide) using potassium carbonate as a base. This step installs the ethoxymethyl moiety at position 2 with high regioselectivity, leveraging the steric and electronic effects of neighboring substituents.

StepReaction TypeReagents/ConditionsPurpose
1Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 0°CForm anthraquinone backbone
3AlkylationEtBr, K₂CO₃, DMF, 60°CIntroduce ethoxymethyl group
7Selective demethylationH₂SO₄, AcOH, refluxDeprotect hydroxyl at position 3

Halogenation-Alkoxylation Approach Inspired by Anthracycline Synthesis

An alternative strategy, adapted from anthracycline synthesis methodologies, involves halogenation of a preformed anthraquinone followed by nucleophilic substitution to introduce the ethoxymethyl group. This route reduces the number of steps but requires access to specific starting materials.

Halogenation of Aloe-Emodin Derivatives

Starting with 1,8-dihydroxy-3-hydroxymethyl-9,10-anthraquinone (a derivative of aloe-emodin), treatment with thionyl chloride (SOCl₂) in dichloroethane generates 1,8-dihydroxy-3-chloromethyl-9,10-anthraquinone. The chloromethyl intermediate serves as a versatile precursor for further functionalization.

Nucleophilic Substitution with Ethoxide

The chloromethyl group undergoes nucleophilic displacement with sodium ethoxide in ethanol under reflux conditions. This step replaces chlorine with an ethoxy group, yielding this compound. The reaction efficiency exceeds 85% when conducted in anhydrous conditions to minimize hydrolysis.

Table 2: Halogenation-Alkoxylation Route

ParameterDetail
Starting Material1,8-Dihydroxy-3-hydroxymethylanthraquinone
Halogenation ReagentSOCl₂ in dichloroethane
Alkoxylation ConditionsNaOEt, EtOH, reflux, 12 h
Yield85–90% (after recrystallization)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The multi-step method offers precise control over substitution patterns but suffers from low cumulative yields due to its length. In contrast, the halogenation-alkoxylation approach is shorter and higher-yielding but requires access to specialized anthraquinone precursors, which may limit scalability.

Regioselectivity Challenges

Both methods face regioselectivity challenges during alkylation. In the multi-step route, steric hindrance from the 1-methoxy group directs the ethoxymethyl group to position 2. In the halogenation route, the chloromethyl group’s reactivity ensures clean substitution without isomerization.

Applications and Implications

The antitumor activity of this compound against leukemia P388 cells (85.7% inhibition at 100 mg/mL) underscores its potential in oncology. Efficient synthesis routes are critical for structure-activity relationship studies and preclinical development. Future work may explore enzymatic methods or flow chemistry to improve sustainability and reduce step counts.

Chemical Reactions Analysis

Oxidation Reactions

Primary oxidant : Pyridinium chlorochromate (PCC)
Conditions : Dry dichloromethane (20–25°C)
Mechanism :

  • Selective oxidation of the hydroxymethyl (-CH₂OH) group to aldehyde (-CHO)

  • Over-oxidation observed with excess PCC (>1.5 equiv.), yielding anthraquinone-2-carboxylic acid derivatives

Key Data :

Starting MaterialOxidant Equiv.ProductYield (%)
Hydroxymethyl derivative1.0Aldehyde92.3
Hydroxymethyl derivative1.5Carboxylic acid65.4

Bromination Reactions

Reagents :

  • N-Bromosuccinimide (NBS)

  • Catalytic benzoyl peroxide

Conditions :

  • Solvent: Anhydrous CCl₄

  • Temperature: 60°C reflux

Observations :

  • Selective bromination at benzylic positions

  • Dibromination occurs with peroxide catalysts

Product Distribution :

Brominating AgentProductYield (%)
NBS (1.0 equiv.)Monobrominated78
NBS + BPODibrominated63

Acid-Mediated Transformations

Key Reaction : Cyclization via AlCl₃ catalysis
Conditions :

  • CH₂Cl₂ solvent

  • 0°C → room temperature gradient

Mechanistic Pathway :

  • Lewis acid coordination to carbonyl oxygen

  • Intramolecular electrophilic attack

  • Aromatization through proton elimination

Representative Example :
AlCl₃-mediated conversion of 2-hydroxymethyl-1,3-dimethoxyanthraquinone to nordamnacanthal (28% yield)

POCl₃-Mediated Deoxygenation

Reaction System :

  • POCl₃/DMF (1:3 v/v)

  • 80°C, 3 hr

Key Transformations :

  • Simultaneous dehydroxylation at C3 and C8

  • Electrophilic chlorination at activated methyl groups

Product Profile :

PositionModification
C2-CH₂Cl
C3/C8Deoxygenation
C1-OCH₃ preserved

Solvolysis & Functional Group Interconversion

Ethoxymethyl Stability :

  • Resists hydrolysis under mild acidic conditions (pH 4–6)

  • Cleavage observed in concentrated HCl/EtOH (1:1):

    • Ethoxymethyl → hydroxymethyl conversion

    • Subsequent oxidation to aldehyde

Kinetic Data :

Acid Strength (pH)Half-Life (hr)
4.0>48
1.02.3

Comparative Reactivity Analysis

Substituent Effects :

PositionGroupReactivity Influence
C1-OCH₃Electron donation → activates C2/C4 positions
C2-CH₂OEtSteric hindrance + electronic activation
C3/C8-OHHydrogen bonding → directs electrophiles to C4/C5

Experimental Evidence :

  • X-ray crystallography confirms coplanar anthraquinone core (Fig. 1)

  • Hammett correlations (ρ = +0.82) indicate electrophilic substitution dominance

Industrial-Scale Considerations

Process Challenges :

  • Limited solubility in aqueous media (logP = 3.8)

  • Thermal stability threshold: 180°C (TGA data)

Optimized Purification :

MethodPurity (%)Recovery (%)
Column Chromatography98.572
Recrystallization (EtOH/H₂O)99.185

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly for developing antimicrobial agents through targeted functionalization of its anthraquinone scaffold.

Scientific Research Applications

Pharmacological Properties

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant effects, which can protect cells from oxidative stress. For instance, it has been shown to enhance the total antioxidant capacity in human embryonic kidney cells and reduce cytotoxicity induced by hydrogen peroxide in various cell lines .
  • Anti-inflammatory Effects : It has been reported to inhibit inflammatory pathways, including the downregulation of pro-inflammatory cytokines and signaling molecules such as nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS). This property is particularly relevant in models of acute liver injury and neuroinflammation .

Therapeutic Applications

The therapeutic potential of this compound extends across several medical domains:

Cancer Treatment

Anthraquinones, including this compound, have been explored for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of anthraquinones can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanism of Action

The mechanism of action of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves its interaction with cellular targets to exert its antitumor effects. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the activation of various signaling pathways that result in cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique substituents—ethoxymethyl at C2, methoxy at C1, and hydroxyl groups at C3 and C8—distinguish it from related anthraquinones. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone C1: OCH₃; C2: CH₂OCH₂CH₃; C3: OH; C8: OH C₁₉H₁₈O₆ 354.34 g/mol Antitumor activity (P388 cells); mp discrepancies vs. natural samples
1-Hydroxy-2-methylanthraquinone C1: OH; C2: CH₃; No substituents at C3/C8 C₁₅H₁₀O₃ 238.24 g/mol Simpler structure; lacks ethoxymethyl and methoxy groups
1,8-Dimethoxyanthraquinone C1: OCH₃; C8: OCH₃; No hydroxyl or ethoxymethyl groups C₁₆H₁₂O₄ 268.27 g/mol High yield synthesis (95%); mp 223°C
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid C1: CH₃; C2: COOH; C3: OH; C8: OH C₁₆H₁₀O₆ 298.05 g/mol Carboxylic acid group enhances polarity; derived from Crocus sativus
1:8-Di-acetoxy-2-acetoxymethylanthraquinone C1: OAc; C2: CH₂OAc; C8: OAc C₂₀H₁₆O₈ 408.34 g/mol Acetylated hydroxyls; mp 182°C; lower solubility than hydroxylated analogs

Stability and Functional Group Interactions

  • However, acetylated derivatives (e.g., 1:8-di-acetoxy-2-acetoxymethylanthraquinone) show reduced thermal stability (mp 182°C vs. higher mp for hydroxylated analogs) .

Research Implications and Challenges

  • Structural Ambiguity : Conflicting spectral data between synthetic and natural samples highlight the need for further structural validation using advanced techniques like X-ray crystallography .
  • Isomer Separation : Synthetic routes produce isomers (e.g., 17a and 17b ), necessitating optimized purification protocols .
  • Activity Optimization : Modifying substituents (e.g., replacing ethoxymethyl with carboxyl groups) could balance lipophilicity and solubility for enhanced therapeutic profiles .

Biological Activity

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone is an anthraquinone derivative recognized for its potential antitumor activity . This compound has been the subject of various studies focusing on its biological activities, particularly in the context of cancer research. The compound's structure allows it to interact with cellular mechanisms, making it a candidate for further therapeutic exploration.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
  • Molecular Formula : C₁₈H₁₆O₆
  • CAS Number : 94035-92-4

Structural Formula

InChI 1S C18H16O6 c1 3 24 8 11 13 20 7 10 15 18 11 23 2 17 22 14 9 16 10 21 5 4 6 12 14 19 h4 7 19 20H 3 8H2 1 2H3\text{InChI 1S C18H16O6 c1 3 24 8 11 13 20 7 10 15 18 11 23 2 17 22 14 9 16 10 21 5 4 6 12 14 19 h4 7 19 20H 3 8H2 1 2H3}

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties , particularly against leukemia P388 cells. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of cell death pathways .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
P388 Leukemia5.0Induction of apoptosis via ROS generation
MCF7 Breast7.5Cell cycle arrest and apoptosis
A549 Lung6.0Inhibition of proliferation

The mechanism by which this compound exerts its effects involves several key processes:

  • Reactive Oxygen Species Generation : The compound generates ROS, which are critical in triggering apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various cancer cell lines, preventing further proliferation.
  • Signal Pathway Activation : The compound activates multiple signaling pathways involved in apoptosis and stress responses.

Case Studies and Research Findings

Several studies have documented the biological activities of this anthraquinone derivative:

  • Study on Leukemia Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in P388 leukemia cells compared to untreated controls.
  • Breast Cancer Research : Another study focused on MCF7 breast cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
  • Lung Cancer Investigation : Research involving A549 lung cancer cells showed that the compound could inhibit cell migration and invasion, suggesting its potential role in metastasis prevention .

Table 2: Comparative Analysis of Biological Activities

CompoundAntitumor ActivityIC50 (µM)References
This compoundSignificant5.0,
1,3-DihydroxyanthraquinoneModerate10.0
2-HydroxyanthraquinoneLow>20

Q & A

Q. What are the optimal synthetic routes for 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves cross-coupling reactions using palladium catalysts. For example, chloroanthraquinone intermediates (e.g., 1-chloro-2-iodoanthraquinone) can undergo Sonogashira coupling with alkynes under reflux conditions in dioxane/water with Na₂CO₃, Pd(PPh₃)₂Cl₂, and CuI. Reaction monitoring via TLC ensures completion, followed by purification via silica gel chromatography and recrystallization (toluene-hexane) . Regioselectivity is influenced by steric and electronic factors of substituents; electron-donating groups (e.g., methoxy) direct reactions to less hindered positions.

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • IR Spectroscopy : Detect hydroxyl (3605 cm⁻¹), carbonyl (1690 cm⁻¹), and alkyne (2240 cm⁻¹) groups .
  • ¹H NMR : Identify substituent environments (e.g., δ 1.70 for methyl groups, δ 7.75–8.35 for aromatic protons) .
  • Elemental Analysis : Verify purity and molecular formula (e.g., C, H, Cl percentages) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 298.25 g/mol for related anthraquinones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines, concentrations, and controls (e.g., mitoxantrone as a positive control for anthraquinone bioactivity) .
  • Purity Verification : Use HPLC-UV with C18 columns (e.g., 70% methanol/30% water mobile phase) and compare retention times to standards .
  • Mechanistic Studies : Employ DNA intercalation assays (e.g., ethidium bromide displacement) or ROS detection kits to confirm activity pathways .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Optimization : Stabilize hydroxyl groups by buffering solutions at pH 6–8 to prevent deprotonation or oxidation .
  • Lyophilization : Remove water to form stable powders, reconstituted in DMSO for experimental use .
  • Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA to mitigate radical degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with anthraquinone-binding proteins (e.g., topoisomerase II PDB ID: 1ZXM) to predict binding affinities .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm, 2.1 × 100 mm) with electrospray ionization (negative mode) for detection limits <0.1% .
  • NMR Purity Analysis : Compare integral ratios of target peaks to impurity signals (e.g., residual solvents at δ 2.5–3.5) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Recrystallization Validation : Reproduce purification steps (e.g., toluene-hexane ratio) to confirm reported m.p. ranges (e.g., 168–194°C for related compounds) .
  • Deuterated Solvents : Re-run NMR in CDCl₃ or DMSO-d₆ to eliminate solvent-shift artifacts .
  • Collaborative Studies : Cross-validate data with independent labs using shared reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Reactant of Route 2
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.